molecular formula C8H12F3NS B14328693 5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione CAS No. 105977-14-8

5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione

Katalognummer: B14328693
CAS-Nummer: 105977-14-8
Molekulargewicht: 211.25 g/mol
InChI-Schlüssel: BOAHXYALGLABEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione is a chemical compound known for its unique structure and properties. It contains an amino group, a trifluoromethyl group, and a thione group, making it a compound of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 5-amino-2,2-dimethylhex-4-ene-3-thione with trifluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The amino and thione groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-2,2-dimethylhex-4-ene-3-thione: Lacks the trifluoromethyl group.

    6,6,6-Trifluoro-2,2-dimethylhex-4-ene-3-thione: Lacks the amino group.

    5-Amino-6,6,6-trifluoro-2,2-dimethylhexane: Lacks the thione group.

Uniqueness

The presence of both the trifluoromethyl and thione groups in 5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione makes it unique. The trifluoromethyl group imparts increased stability and lipophilicity, while the thione group provides distinct reactivity, making this compound valuable for various applications.

Eigenschaften

CAS-Nummer

105977-14-8

Molekularformel

C8H12F3NS

Molekulargewicht

211.25 g/mol

IUPAC-Name

5-amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione

InChI

InChI=1S/C8H12F3NS/c1-7(2,3)6(13)4-5(12)8(9,10)11/h4H,12H2,1-3H3

InChI-Schlüssel

BOAHXYALGLABEE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=S)C=C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.